molecular formula C25H21N3O5 B2404164 (E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 455325-58-3

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2404164
CAS RN: 455325-58-3
M. Wt: 443.459
InChI Key: MZMZEBFOARIOMT-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CEP belongs to the family of enamide compounds, which have been studied extensively due to their diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been shown to induce apoptosis through the activation of caspase-3 and -9. In addition, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy drugs. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide in lab experiments include its high purity, ease of synthesis, and diverse biological activities. However, the limitations of using this compound in lab experiments include its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other fields, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities.

Synthesis Methods

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with phenylacetylene in the presence of a base to form 3-ethoxy-4-phenylmethoxyphenylprop-2-en-1-ol. This intermediate is then reacted with 4-nitrobenzoyl chloride to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been studied for its potential neuroprotective effects.

properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-2-32-24-15-19(8-13-23(24)33-17-18-6-4-3-5-7-18)14-20(16-26)25(29)27-21-9-11-22(12-10-21)28(30)31/h3-15H,2,17H2,1H3,(H,27,29)/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZEBFOARIOMT-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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